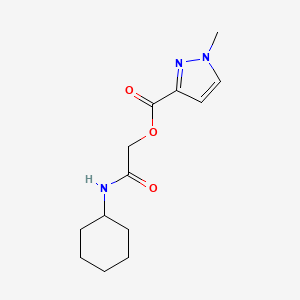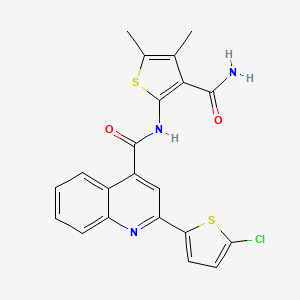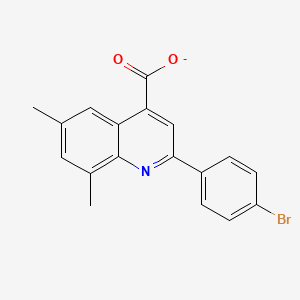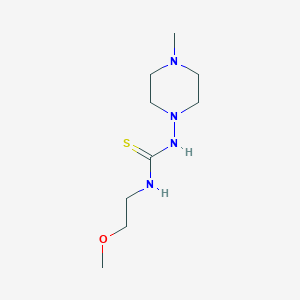![molecular formula C20H19NO3 B10951205 (4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10951205.png)
(4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with isopropoxyphenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-isopropoxybenzaldehyde with 3-methylphenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Scientific Research Applications
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other oxazole derivatives, such as:
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: This compound has a similar oxazole ring structure but different substituents, leading to distinct chemical and biological properties.
4-(4-Chlorophenyl)-2-phenyl-1,3-oxazole:
The uniqueness of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE lies in its specific substituents, which confer unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[(3-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-13(2)23-17-9-5-7-15(11-17)12-18-20(22)24-19(21-18)16-8-4-6-14(3)10-16/h4-13H,1-3H3/b18-12+ |
InChI Key |
CLNVCAXGNNRPLT-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=CC=C3)OC(C)C)/C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)OC(C)C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10951128.png)
![3-chloro-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951133.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10951139.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10951142.png)
![(2E)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10951143.png)
![6-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10951152.png)

![1-(2-Chloro-4-fluorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10951157.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10951172.png)
![3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B10951174.png)



